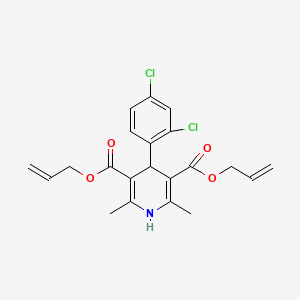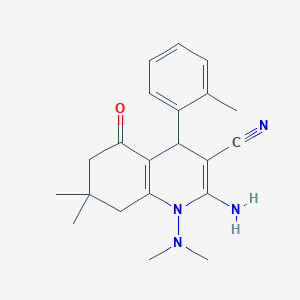
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with prop-2-en-1-yl groups and a dichlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the dihydropyridine core, followed by the introduction of the prop-2-en-1-yl and dichlorophenyl groups. Common reagents used in these reactions include aldehydes, amines, and chlorinated aromatic compounds. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cardiovascular diseases due to its dihydropyridine structure.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, modulating their activity. This interaction can lead to changes in cellular calcium levels, affecting various physiological processes. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a common dihydropyridine core, the presence of different substituents imparts unique properties to each compound. For example, nifedipine is widely used as a calcium channel blocker in the treatment of hypertension, while amlodipine has a longer duration of action. The unique combination of prop-2-en-1-yl and dichlorophenyl groups in this compound may offer distinct advantages in terms of binding affinity, specificity, and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C21H21Cl2NO4 |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H21Cl2NO4/c1-5-9-27-20(25)17-12(3)24-13(4)18(21(26)28-10-6-2)19(17)15-8-7-14(22)11-16(15)23/h5-8,11,19,24H,1-2,9-10H2,3-4H3 |
Clave InChI |
IXPDTYASGZFSTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B15033152.png)
![6-[(5Z)-5-{[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15033155.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033168.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033180.png)

methanolate](/img/structure/B15033188.png)
![3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B15033190.png)
![N-[1-(1-adamantyl)ethyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B15033198.png)

![N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B15033237.png)
![[4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B15033241.png)
![N-(2,5-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15033248.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033256.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033260.png)
